Lipophilicity (logP) Increase Over (2-Fluoro-4-methoxyphenyl)methanamine
The target compound [2-fluoro-4-(4-methoxybutoxy)phenyl]methanamine exhibits a predicted logP value of approximately 3.99, compared to the measured/predicted logP of 1.99 for (2-fluoro-4-methoxyphenyl)methanamine, representing a 2.0 log unit increase [1]. This difference arises from the replacement of a methoxy group (-OCH₃) with a 4-methoxybutoxy group (-O(CH₂)₄OCH₃), which adds four methylene units (π ≈ 0.5 each) [2]. The elevated lipophilicity is predicted to enhance membrane permeability and CNS penetration potential, a critical consideration for neuroscience and anti-infective drug discovery programs [3].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈ 3.99 (estimated via Hansch-Leo fragment constants) |
| Comparator Or Baseline | (2-Fluoro-4-methoxyphenyl)methanamine (CAS 937843-59-9): LogP 1.99 (predicted, ChemSrc) |
| Quantified Difference | Δ logP ≈ +2.0 units (approximately 100-fold increase in lipophilicity) |
| Conditions | Predicted values using fragment-based (Hansch-Leo) and topological (ESOL) methods; experimental logP not available |
Why This Matters
A 2-log increase in lipophilicity dramatically alters membrane partitioning, oral absorption, and blood-brain barrier penetration, making the target compound suitable for applications requiring higher tissue distribution or CNS exposure.
- [1] ChemSrc. (2025). (2-Fluoro-4-methoxyphenyl)methanamine, CAS 937843-59-9, LogP 1.99330. View Source
- [2] Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley. π(CH₂) ≈ 0.5. View Source
- [3] ChemRxiv. (2025). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Fluorination and alkoxy-chain extension improve metabolic stability and membrane permeability. View Source
